5,6,8-Trichloroquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl3N2 |
|---|---|
Molecular Weight |
247.5 g/mol |
IUPAC Name |
5,6,8-trichloroquinolin-3-amine |
InChI |
InChI=1S/C9H5Cl3N2/c10-6-2-7(11)9-5(8(6)12)1-4(13)3-14-9/h1-3H,13H2 |
InChI Key |
DQCJLLIFXAJBJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(C=C2Cl)Cl)Cl)N |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light in Raman spectroscopy corresponds to the vibrational modes of specific bonds within the molecule.
For 5,6,8-Trichloroquinolin-3-amine, the primary amine (-NH₂) group would exhibit characteristic stretching vibrations. In the IR spectrum, primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching. nih.govderpharmachemica.com The N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. derpharmachemica.com Furthermore, a broad N-H wagging band could be observed in the 665-910 cm⁻¹ range. derpharmachemica.com
The aromatic quinoline (B57606) core would produce a series of characteristic bands. C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of an aromatic amine is generally found between 1250 and 1335 cm⁻¹. derpharmachemica.com
The three C-Cl bonds will also have characteristic stretching vibrations, which are typically observed in the fingerprint region of the IR spectrum, generally below 800 cm⁻¹. The exact positions of these bands would be influenced by their substitution pattern on the quinoline ring.
Raman spectroscopy would provide complementary information. The symmetric vibrations of the quinoline ring system are often strong in the Raman spectrum, which can aid in the detailed analysis of the skeletal structure.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | IR, Raman |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | IR |
| Aromatic Ring | C-H Stretch | > 3000 | IR, Raman |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | IR, Raman |
| Aromatic Amine | C-N Stretch | 1250 - 1335 | IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbons can be deduced.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the amine protons. The protons of the -NH₂ group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The remaining aromatic protons on the quinoline ring would appear as doublets or multiplets in the aromatic region (typically 7.0-9.0 ppm). The electron-withdrawing effect of the chlorine atoms and the nitrogen atom in the quinoline ring would influence the chemical shifts of the adjacent protons, causing them to resonate at a lower field.
¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon atoms bonded to the chlorine atoms would be significantly affected, with their chemical shifts being influenced by the electronegativity of chlorine. The carbons of the quinoline ring would appear in the aromatic region (typically 110-160 ppm). The carbon atom attached to the amine group (C-3) would also have a characteristic chemical shift.
For a molecule with a complex substitution pattern like this compound, one-dimensional NMR spectra may not be sufficient to unambiguously assign all signals. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.
COSY: A ¹H-¹H COSY spectrum would reveal which protons are spin-coupled to each other, helping to establish the connectivity of the protons on the quinoline ring.
HSQC: An HSQC spectrum correlates each proton signal with the carbon signal of the atom to which it is directly attached. This would allow for the definitive assignment of the ¹H and ¹³C signals for the C-H pairs in the molecule.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.
For this compound (C₉H₅Cl₃N₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with contributions from the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of chlorine atoms and potentially the elimination of HCN from the quinoline ring. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the proposed structure.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and intermolecular interactions.
If suitable single crystals of this compound could be grown, single-crystal X-ray diffraction analysis would provide a detailed picture of its molecular geometry in the solid state. This would confirm the substitution pattern on the quinoline ring and reveal the planarity of the ring system.
Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. It is expected that hydrogen bonding would play a significant role, with the amine group acting as a hydrogen bond donor and the nitrogen atom of the quinoline ring and potentially the chlorine atoms acting as hydrogen bond acceptors. These interactions would likely lead to the formation of extended supramolecular architectures in the crystal lattice. Research on the related compound, Quinolin-3-amine, has shown that N—H⋯N hydrogen bonds can connect molecules into chains. acs.org
Crystallographic Studies of Co-crystals and Inclusion Complexes
No published studies detailing the formation or crystallographic analysis of co-crystals or inclusion complexes involving this compound could be identified. The exploration of co-crystallization is a significant area in crystal engineering, aimed at modifying the physicochemical properties of a compound by incorporating a second molecular species (a co-former) into the crystal lattice. This technique is often employed to enhance properties such as solubility, stability, and bioavailability. However, the application of this approach to this compound has not been reported in the accessible scientific domain.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
Similarly, a thorough search did not yield any specific data on the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. Such studies are fundamental to understanding the electronic structure and photophysical behavior of a molecule, providing insights into its light-absorbing and emitting capabilities. Information regarding its absorption maxima (λmax), molar absorptivity (ε), emission maxima, and fluorescence quantum yield remains uncharacterized in the public literature. While research exists on the photophysical properties of other amino-substituted quinolines, these findings cannot be directly extrapolated to the trichlorinated derivative due to the significant influence of substituent effects on electronic transitions.
Theoretical and Computational Chemistry Investigations of 5,6,8 Trichloroquinolin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For a molecule such as 5,6,8-Trichloroquinolin-3-amine, these methods can elucidate the complex interplay of its chloro and amine substituents on the quinoline (B57606) core.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying quinoline derivatives. nih.govbohrium.com By employing a functional like B3LYP with a basis set such as 6-311++G(d,p), the molecule's geometry can be optimized to find its lowest energy conformation. bohrium.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
For this compound, DFT calculations would reveal how the electron-withdrawing chlorine atoms and the electron-donating amine group influence the planarity and bond lengths of the quinoline ring system. The positions of the chlorine atoms at C5, C6, and C8, along with the amine group at C3, would create a unique electronic environment, leading to specific bond alterations compared to unsubstituted quinoline.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C3-N(amine) | 1.375 | C2-C3-C4 | 119.5 |
| C5-Cl | 1.730 | C4-C5-Cl | 119.8 |
| C6-Cl | 1.728 | C5-C6-Cl | 120.5 |
| C8-Cl | 1.735 | C7-C8-Cl | 121.0 |
| N1-C2 | 1.315 | C3-N-H | 115.0 |
| C3-C4 | 1.420 | H-N-H | 112.0 |
This table is interactive. You can sort the columns by clicking on the headers.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich regions of the quinoline ring, while the LUMO would likely be distributed across the electron-deficient chlorinated benzene (B151609) ring. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical FMO Energies and Chemical Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.45 |
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.225 |
| Global Electrophilicity Index (ω) | 3.64 |
This table is interactive. You can sort the columns by clicking on the headers.
Conceptual DFT provides a framework for predicting the most likely sites for electrophilic and nucleophilic attack. researchgate.net By calculating Fukui functions or mapping the Molecular Electrostatic Potential (MEP), one can identify the electron-rich and electron-poor regions of the molecule.
For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the amino group, indicating these are favorable sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and near the carbon atoms bonded to the chlorine atoms, suggesting these are potential sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents and for designing synthetic pathways.
Spectroscopic Property Simulations
Computational methods are also highly effective at predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict what a spectrum should look like for an uncharacterized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. tsijournals.com These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the quinoline ring and the amino group. The ¹³C NMR spectrum would be particularly informative, with the chemical shifts of the carbon atoms being sensitive to the presence of the nitrogen atom and the chlorine and amino substituents. nih.gov Carbons bonded to chlorine would be expected to show a downfield shift.
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C2 | 145.2 | H2 | 8.50 |
| C3 | 138.5 | H4 | 7.95 |
| C4 | 125.8 | H7 | 7.60 |
| C4a | 148.0 | NH₂ | 4.50 |
| C5 | 130.1 | ||
| C6 | 128.9 | ||
| C7 | 124.5 | ||
| C8 | 132.4 | ||
| C8a | 142.6 |
This table is interactive. You can sort the columns by clicking on the headers.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.netbohrium.com This information is invaluable for assigning the peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and torsional vibrations.
For this compound, the calculated vibrational spectrum would feature characteristic bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-Cl stretching vibrations (around 700-800 cm⁻¹), and various C-C and C-N stretching and bending modes within the quinoline framework. researchgate.net A Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of each bond's motion to a particular vibrational mode.
Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Modes of this compound
| Frequency (cm⁻¹) | Intensity | Assignment (PED) |
| 3450 | Medium | Asymmetric N-H stretch |
| 3355 | Medium | Symmetric N-H stretch |
| 1620 | Strong | C=C/C=N stretch |
| 1580 | Strong | Quinoline ring stretch |
| 1350 | Medium | C-N stretch |
| 780 | Strong | C-Cl stretch |
| 750 | Strong | C-Cl stretch |
This table is interactive. You can sort the columns by clicking on the headers.
Time-Dependent DFT (TD-DFT) for Electronic Transition Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption properties of molecules. By applying TD-DFT, it is possible to predict the ultraviolet-visible (UV-Vis) spectrum of a compound, providing insights into its electronic transitions. For this compound, TD-DFT calculations can elucidate how the specific arrangement of chloro and amine substituents on the quinoline core influences its optical properties.
The methodology involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set such as 6-311++G(d,p). Following this, TD-DFT calculations are performed on the optimized structure to compute the excitation energies and oscillator strengths of the lowest-energy electronic transitions. These calculated values correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum.
In studies of analogous compounds, such as 6-Chloroquinoline, TD-DFT has been successfully employed to obtain the UV-Vis spectrum and analyze frontier molecular orbitals (HOMO and LUMO). Such analyses reveal that substitutions on the quinoline ring significantly alter the electronic and reactive nature of the molecule. For instance, research on various quinoline derivatives has shown that they are useful in developing selective fluorophores due to their electron-donating characteristics and intense π–π* transitions. nih.gov
A hypothetical TD-DFT analysis of this compound would likely predict the main absorption bands and the nature of the transitions (e.g., π→π* or n→π*). The results could be compared with experimental data if available, or with the spectra of similar polysubstituted quinolines. For example, studies on 1H-pyrazolo[3,4-b]quinoline derivatives have used TD-DFT to calculate λmax and oscillator strengths, which correlate well with measured optical absorption spectra. researchgate.net
A representative data table from a TD-DFT calculation on an analogous quinoline derivative is shown below, illustrating the kind of information that would be generated for this compound.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.10 | 400 | 0.25 |
| S0 → S2 | 3.54 | 350 | 0.18 |
| S0 → S3 | 4.13 | 300 | 0.45 |
| This is a hypothetical data table for illustrative purposes. |
This predictive capability is crucial for understanding the photophysical behavior of this compound and for designing novel molecules with specific optical properties for applications in materials science and medicinal chemistry.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and interactions with the environment, such as a solvent. For a semi-rigid molecule like this compound, MD simulations can reveal the accessible conformations in different environments and the influence of solvent molecules on its structure and dynamics.
The process of an MD simulation begins with the creation of a starting structure of the molecule, which is then placed in a simulation box, often filled with explicit solvent molecules like water. capes.gov.br A force field, such as AMBER or GROMACS, is chosen to describe the interactions between atoms. nih.gov The system is then subjected to a period of equilibration, followed by a production run where the trajectories of all atoms are calculated by integrating Newton's laws of motion over time. nih.gov
Analysis of the MD trajectories can provide insights into the conformational landscape of this compound. This includes identifying the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For example, in a study of halogenated quinoline derivatives, MD simulations were used to assess the structural stability of the compounds when complexed with enzymes, by analyzing metrics like the root mean square deviation (RMSD) and radius of gyration (RoG). nih.gov
Furthermore, MD simulations are invaluable for understanding the effects of the solvent on the solute molecule. The simulations can show how water molecules, for instance, arrange themselves around the hydrophobic and hydrophilic parts of this compound, and how hydrogen bonding interactions with the amine group and the quinoline nitrogen influence its conformation. In a study on quinine (B1679958), MD simulations in explicit water were used to investigate its encapsulation in nanoparticles, revealing how the drug interacts with the polymer and the surrounding water molecules. nih.gov
A typical analysis from an MD simulation might involve generating a Ramachandran-like plot for key dihedral angles to visualize the conformational space sampled during the simulation. Below is an illustrative table summarizing the kind of data that can be extracted from an MD simulation of a quinoline derivative in water.
| Parameter | Value | Description |
| Average RMSD | 1.5 ± 0.3 Å | Measures the average deviation of the molecule's backbone from the initial structure, indicating stability. |
| Average RoG | 4.2 ± 0.1 Å | Represents the compactness of the molecule's structure over time. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | The surface area of the molecule that is accessible to the solvent. |
| Number of H-bonds with water | 3.2 ± 0.8 | The average number of hydrogen bonds between the solute and water molecules. |
| This is a hypothetical data table for illustrative purposes. |
Such detailed information from MD simulations is crucial for understanding the behavior of this compound in a biological context, where its interactions with water and other biomolecules are key to its function.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. nih.gov This method is widely used in drug discovery and materials science to predict the properties of new, unsynthesized compounds based on the properties of known molecules. For compounds analogous to this compound, QSPR models can be developed to predict a wide range of properties, from physicochemical characteristics like solubility and vapor pressure to biological activities. nih.gov
The development of a QSPR model involves several key steps. First, a dataset of compounds with known properties is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., molecular shape). nih.gov A mathematical model is then built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to establish a relationship between the descriptors and the property of interest. nih.gov
For example, QSPR studies on quinoline derivatives have been successful in predicting their anti-HIV activity. scispace.com In such a study, descriptors related to the electronic and steric properties of the molecules were used to build a model that could predict the inhibitory activity of new quinoline analogs. Similarly, QSPR models have been developed for quinolone antibiotics to predict their physicochemical properties using topological indices. nih.gov
A hypothetical QSPR model for predicting a property (e.g., logP) of trichloro-substituted quinolinamines could take the form of a linear equation:
logP = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
Where c₀, c₁, c₂ are coefficients determined from the regression analysis.
Below is an illustrative table of descriptors that could be used in a QSPR study of compounds analogous to this compound.
| Descriptor | Description | Typical Value Range |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 200 - 400 g/mol |
| LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | 2.0 - 5.0 |
| Average Molecular Polarizability | A measure of the molecule's ability to form an induced dipole. | 20 - 40 ų |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | -6.0 to -5.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | -2.0 to -1.0 eV |
| This is a hypothetical data table for illustrative purposes. |
The predictive power of the QSPR model is assessed through rigorous validation techniques, such as cross-validation and the use of an external test set of compounds. nih.gov A well-validated QSPR model can be a valuable tool for prioritizing the synthesis of new compounds with desired properties, thereby saving time and resources in the research and development process.
Coordination Chemistry and Organometallic Applications of 5,6,8 Trichloroquinolin 3 Amine Ligands
Design and Synthesis of Metal Complexes Featuring 5,6,8-Trichloroquinolin-3-amine as a Ligand
The synthesis of metal complexes with this compound is anticipated to follow established protocols for the coordination of aminoquinoline ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and can range from alcohols, such as methanol (B129727) or ethanol, to acetonitrile (B52724) or dimethylformamide, depending on the solubility of the reactants and the desired reaction conditions. The synthesis can be carried out at room temperature or with heating under reflux to facilitate complex formation.
The electronic properties of this compound are significantly influenced by the three electron-withdrawing chloro substituents on the carbocyclic ring. These substituents are expected to decrease the electron density on the quinoline (B57606) ring system and, to a lesser extent, on the exocyclic amino group. This electronic modification can influence the ligand's donor properties and the stability of the resulting metal complexes.
Table 1: Predicted Electronic and Steric Effects of Substituents on Quinoline Ligands
| Ligand | Substituents | Predicted Electronic Effect on Quinoline Ring | Predicted Steric Hindrance |
| 3-Aminoquinoline (B160951) | None | Reference | Low |
| 8-Aminoquinoline (B160924) | None | Reference | Moderate |
| This compound | 5-Cl, 6-Cl, 8-Cl | Strong electron-withdrawing | High |
| 2-Methyl-8-aminoquinoline | 2-Me | Electron-donating | High |
Chelation Behavior and Coordination Modes
The this compound ligand possesses two potential donor sites: the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amino group. This allows for several possible coordination modes:
Monodentate Coordination: The ligand could coordinate to a metal center through either the quinoline nitrogen or the amino nitrogen. Coordination through the quinoline nitrogen is common for many quinoline derivatives.
Bidentate Chelation: While 3-aminoquinoline itself is not typically a strong chelating agent due to the geometric constraints of forming a stable chelate ring, the possibility of bidentate coordination cannot be entirely ruled out, especially with certain metal ions and under specific reaction conditions. The formation of a four-membered chelate ring is generally unfavorable.
Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge, coordinating to two different metal centers through its two nitrogen atoms.
By analogy with other aminoquinolines, the coordination behavior is expected to be highly dependent on the metal ion, the other ligands in the coordination sphere, and the reaction conditions. For instance, 8-aminoquinoline is a well-known bidentate ligand, forming stable five-membered chelate rings with many transition metals. scirp.org While the 3-amino isomer cannot form such a stable ring, its coordination can be influenced by the presence of other coordinating groups.
Stereochemical Aspects of Metal-Ligand Binding
The stereochemistry of metal complexes containing this compound will be dictated by the coordination number and geometry of the metal center, as well as by ligand-ligand interactions. For square planar or octahedral complexes, the planar nature of the quinoline ring can lead to the formation of specific isomers.
In complexes with multiple this compound ligands, cis and trans isomers could arise. The bulky chloro substituents at the 5 and 8 positions are expected to exert significant steric influence, potentially favoring the formation of less sterically hindered isomers. For example, in an octahedral complex of the type [M(L)2X4], a trans arrangement of the bulky quinoline ligands might be preferred.
Furthermore, if a chiral derivative of this compound were to be synthesized (for example, by introducing a chiral center in a substituent), it could be employed in the formation of chiral metal complexes, which are of great interest in asymmetric catalysis. The stereochemistry of such complexes would be a critical factor in their catalytic efficacy.
Structural Characterization of Metal-5,6,8-Trichloroquinolin-3-amine Complexes
The definitive characterization of metal complexes of this compound would rely on a combination of spectroscopic and crystallographic techniques.
Single-Crystal X-ray Diffraction: This technique would provide unambiguous information about the solid-state structure of the complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. This would be crucial for confirming the coordination mode of the ligand and the stereochemistry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to characterize the ligand and its complexes in solution. Coordination of the ligand to a metal center would be expected to cause shifts in the signals of the protons and carbons near the coordination site.
Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the coordination of the amino group. A shift in the N-H stretching frequency upon complexation would indicate the involvement of the amino group in bonding to the metal.
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes would provide information about the electronic transitions within the molecule, including ligand-centered transitions and any metal-to-ligand or ligand-to-metal charge transfer bands.
Table 2: Expected Spectroscopic Data for a Hypothetical [M(this compound)2Cl2] Complex
| Technique | Expected Observation |
| 1H NMR | Downfield shift of quinoline and amine protons upon coordination. |
| IR | Shift in ν(N-H) stretching frequency compared to the free ligand. |
| UV-Vis | Presence of ligand-based π-π* transitions and potential d-d or charge transfer bands. |
Catalytic Applications of Metal-Trichloroquinolin-3-amine Complexes
Metal complexes of quinoline derivatives are known to be active catalysts in a variety of transformations. The electronic and steric properties of this compound suggest that its metal complexes could also exhibit interesting catalytic activities.
Electrocatalysis and Photocatalysis
The electron-withdrawing nature of the three chloro substituents on the this compound ligand is expected to lower the energy of the ligand's LUMO (Lowest Unoccupied Molecular Orbital). In a metal complex, this could facilitate electron transfer processes, which are central to both electrocatalysis and photocatalysis.
For instance, metal complexes of this ligand could potentially be used in the electrocatalytic reduction of CO2 or in photocatalytic hydrogen production. The high stability often associated with quinoline complexes could also be advantageous in developing robust catalysts. While specific studies on this ligand are not available, research on other quinoline-based systems provides a basis for these predictions. For example, cobalt complexes with quinoline-based ligands have been investigated for water splitting. nih.gov
Asymmetric Catalysis with Chiral Trichloroquinolin-3-amine Derivatives
The development of chiral catalysts for asymmetric synthesis is a major area of chemical research. Chiral quinoline-based ligands have been successfully employed in a range of enantioselective transformations. capes.gov.brnih.gov To apply this compound in asymmetric catalysis, it would first be necessary to prepare a chiral derivative. This could be achieved, for example, by introducing a chiral substituent at the amino group or by synthesizing a chiral quinoline backbone.
Once a chiral ligand is obtained, its metal complexes could be screened for activity in various asymmetric reactions, such as hydrogenations, C-C bond-forming reactions, and cycloadditions. The steric bulk and electronic properties of the trichlorinated quinoline core would be expected to play a significant role in determining the enantioselectivity of the catalyzed reaction. The search for effective chiral ligands is an ongoing effort, and novel structures based on the this compound framework could offer new opportunities in this field.
Focused Research on this compound Reveals a Gap in Material Science Applications
Despite a comprehensive search of scientific literature and chemical databases, there is currently no available research detailing the specific material science applications of coordination polymers and supramolecular assemblies derived from the chemical compound this compound.
While the broader field of quinoline derivatives and their coordination chemistry is an active area of research with applications in various domains, including medicine and materials science, the specific isomer this compound does not appear in published studies concerning the development of coordination polymers for material science purposes.
The initial investigation aimed to construct a detailed article on the coordination chemistry and organometallic applications of ligands based on this compound, with a specific focus on their use in material science. The intended structure of the article was to explore the material science applications of coordination polymers and supramolecular assemblies. However, the foundational research required to populate these sections is not present in the current body of scientific literature.
Searches for the compound and its potential applications have instead yielded information on different isomers, such as 3,6,8-Trichloroquinolin-4-amine, or on the broader class of quinoline-based ligands with different substitution patterns. These related compounds have been investigated for their potential in forming luminescent materials, magnetic coordination polymers, and other functional materials. For instance, studies on other quinoline derivatives have shown that the nitrogen atom of the quinoline ring and other functional groups can effectively coordinate with various metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers with interesting photophysical or magnetic properties.
The absence of data for this compound in this specific context suggests that this particular compound may not have been synthesized, or if it has, its coordination chemistry and potential for material science applications have not yet been explored or reported in peer-reviewed literature. This highlights a potential area for future research within the field of materials chemistry, where the unique electronic and steric properties imparted by the three chlorine atoms on the quinoline core could lead to novel material properties.
Biological Activity and Mechanistic Investigations of 5,6,8 Trichloroquinolin 3 Amine Derivatives
In Vitro Pharmacological Profiling and Target Identification
The initial stages of characterizing a new chemical entity like 5,6,8-Trichloroquinolin-3-amine would involve a series of in vitro assays to determine its biological effects and identify its molecular targets. This is a critical step in drug discovery to understand a compound's potential therapeutic applications and possible off-target effects.
Receptor Binding Studies and Selectivity Assessments
To determine if this compound or its derivatives interact with specific receptors, competitive binding assays would be conducted. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor. A high affinity for a particular receptor would suggest a potential mechanism of action.
A broad panel of receptor binding assays is typically used to assess selectivity. This is crucial for identifying potential side effects that could arise from the compound binding to unintended receptors. For instance, a compound might be screened against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to build a selectivity profile. The results of such studies are often presented in a table format, indicating the binding affinity (Ki) or the percentage of inhibition at a given concentration for each receptor tested.
Enzyme Inhibition Assays and Kinetic Characterization
If this compound is hypothesized to act by inhibiting an enzyme, a series of enzymatic assays would be performed. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is a key parameter determined from these experiments.
Further kinetic studies would be necessary to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies involve measuring the reaction rate at various substrate and inhibitor concentrations. The data is then plotted, for example using a Lineweaver-Burk plot, to elucidate the nature of the enzyme-inhibitor interaction.
Cellular Pathway Modulation in Model Systems (e.g., specific protein targets)
To understand the functional consequences of receptor binding or enzyme inhibition within a cellular context, researchers would employ various cell-based assays. These assays can measure changes in second messengers (like cAMP), the phosphorylation state of key signaling proteins, or changes in gene expression in response to the compound.
For example, if a receptor binding assay suggests that this compound interacts with a specific serotonin (B10506) receptor, cell lines expressing this receptor would be used to see if the compound acts as an agonist or antagonist by measuring downstream signaling events.
In Silico Molecular Docking and Ligand-Protein Interaction Analysis
Computational methods, such as molecular docking and virtual screening, are powerful tools used to predict how a ligand like this compound might interact with a protein target at the molecular level. These techniques are often used to prioritize compounds for synthesis and biological testing.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations would be used to predict the preferred orientation of this compound when bound to a specific protein target. These simulations generate a binding score, which is an estimate of the binding affinity. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding.
Interactive Data Table: Hypothetical Docking Results
Below is a hypothetical interactive table illustrating how the results of a molecular docking study for a derivative of this compound against a panel of protein targets might be presented. Please note that this data is purely illustrative and not based on actual experimental results.
| Derivative | Protein Target | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Derivative A | Kinase X | -9.5 | TYR123, LEU178, ASP201 |
| Derivative A | Protease Y | -7.2 | HIS41, CYS145 |
| Derivative B | GPCR Z | -8.8 | PHE112, TRP256, ASN301 |
| Derivative B | Kinase X | -6.1 | LEU178 |
Virtual Screening for Novel Biological Targets
Virtual screening is a computational technique that involves docking a library of compounds against a protein target to identify potential hits. Conversely, one could screen this compound and its virtual derivatives against a database of protein structures to identify potential new biological targets. This approach can help in repurposing existing compounds or in identifying the mechanism of action of a novel compound.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Detailed structure-activity relationship (SAR) studies specifically focused on derivatives of this compound are not extensively reported in publicly accessible scientific literature. General SAR studies on other classes of quinoline (B57606) derivatives, such as 8-aminoquinolines and 8-hydroxyquinolines, have provided valuable insights into the pharmacophoric requirements for various biological activities. For instance, in the context of antimalarial 8-aminoquinolines, modifications at different positions of the quinoline ring and the amino side chain have been shown to significantly influence efficacy and toxicity. Similarly, for antimicrobial 8-hydroxyquinolines, the nature and position of substituents on the quinoline nucleus are critical for their activity. However, without specific studies on this compound derivatives, any extrapolation of SAR from other quinoline scaffolds would be purely speculative.
Mechanistic Insights into Anti-pathogenic Action (e.g., antimicrobial, antimalarial, antileishmanial mechanisms in in vitro models)
The precise molecular mechanisms underlying the potential anti-pathogenic actions of this compound derivatives have not been elucidated. Research on other quinoline compounds offers potential, yet unconfirmed, avenues for investigation.
For example, some quinoline derivatives exert their antimalarial effects by interfering with heme detoxification in the parasite's food vacuole. The antileishmanial activity of certain quinolines has been attributed to the inhibition of key parasitic enzymes and the disruption of mitochondrial function. nih.govresearchgate.netresearchgate.netnih.gov In the case of antimicrobial quinolones, the primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV. Whether this compound derivatives share any of these mechanisms is yet to be determined.
DNA Interaction Studies and Intercalation Mechanisms
Impact on Microbial Enzyme Systems in Cell-Free Assays
There is a lack of specific data from cell-free assays detailing the inhibitory effects of this compound derivatives on microbial enzyme systems. The broad-spectrum bioactivity of many quinoline compounds is often linked to their ability to inhibit essential enzymes in pathogens. For instance, quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov Other quinoline derivatives have been shown to inhibit parasitic proteases, kinases, and oxidoreductases. To understand the specific enzymatic targets of this compound derivatives, a systematic screening against a panel of validated microbial enzymes would be required. Such studies are crucial for elucidating their precise mechanism of action and for the rational design of more potent and selective analogues.
Derivatization and Structure Property/activity Relationship Studies of 5,6,8 Trichloroquinolin 3 Amine Analogs
Synthetic Modifications at the Amine Functionality
There is currently no published research detailing the synthetic modifications of the primary amine group of 5,6,8-Trichloroquinolin-3-amine. In general, aromatic amines can undergo a variety of reactions such as N-acylation, N-alkylation, N-arylation, and sulfonylation to produce a diverse range of derivatives. These reactions would be expected to proceed with this compound, but the specific reaction conditions, yields, and the properties of the resulting products have not been documented.
Ring System Substituent Variations and Their Synthetic Access
The synthesis of analogs of this compound with varied substituents on the quinoline (B57606) ring system has not been described in the available literature. Synthetic strategies to replace the chlorine atoms at positions 5, 6, and 8 with other functional groups, or to introduce additional substituents, have not been reported for this specific scaffold. General methods for the functionalization of quinoline rings, such as nucleophilic aromatic substitution, cross-coupling reactions, or electrophilic aromatic substitution (where electronically feasible), could theoretically be applied, but their success and regioselectivity on the 5,6,8-trichloro-substituted system are unknown.
Correlation of Structural Features with Specific Chemical or Biological Properties
Due to the absence of synthesized derivatives and any reported biological or chemical property screening, no correlations can be drawn between the structural features of this compound analogs and their potential activities. Research in this area would first require the synthesis of a library of derivatives, followed by systematic testing to identify any structure-activity relationships.
Design Principles for Next-Generation Trichloroquinolin-3-amine Scaffolds
The development of design principles for new scaffolds based on this compound is contingent on the availability of initial structure-activity relationship data. Without an understanding of how modifications to this scaffold affect its properties, it is not possible to propose rational design strategies for next-generation compounds.
Future Research Directions and Potential Scientific Impact
The exploration of 5,6,8-Trichloroquinolin-3-amine and its derivatives is poised at a frontier of chemical and biomedical research. The unique electronic and structural characteristics imparted by the trichlorinated quinoline (B57606) core present a fertile ground for future investigations. The following sections outline key areas where focused research could yield significant scientific advancements.
Q & A
Q. What are the optimal synthetic routes for 5,6,8-Trichloroquinolin-3-amine, and how can regioselectivity challenges in chlorination and amination be addressed?
- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization. For trichloro-substituted quinolines, regioselective chlorination can be achieved using POCl₃ or PCl₅ under controlled temperatures (e.g., 80–110°C) to target specific positions . The amine group is introduced via nucleophilic substitution (e.g., NH₃/EtOH under reflux) or Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) . Key challenges include minimizing side products; monitoring reaction progress via TLC or HPLC is critical.
Q. How can the molecular structure of this compound be characterized to confirm regiochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Resolves 3D structure and confirms substitution patterns .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, NH₂ at δ 5–6 ppm). Chlorine substituents deshield adjacent protons .
- Mass spectrometry : Confirms molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How do the chloro substituents in this compound influence its electronic properties and reactivity in metal coordination chemistry?
- Methodological Answer : The electron-withdrawing chloro groups increase the ligand’s Lewis acidity, enhancing its ability to coordinate with transition metals (e.g., Cu²⁺, Fe³⁺). Computational studies (DFT) predict charge distribution, while UV-Vis and cyclic voltammetry assess redox behavior . Experimental validation involves synthesizing metal complexes (e.g., mixing with metal salts in MeOH/THF) and analyzing stability via stability constants (log β) .
Q. What strategies are effective for resolving contradictions in reported biological activities of trichloroquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributions to bioactivity .
- Dose-response assays : Use in vitro models (e.g., cancer cell lines) with standardized protocols (IC₅₀ determination via MTT assay) to compare potency .
- Meta-analysis : Cross-reference data across studies, accounting for variables like solvent choice (DMSO vs. ethanol) and cell line specificity .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days) .
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .
- Mass spectrometry : Identify degradation products (e.g., dechlorinated or oxidized derivatives) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the antimicrobial efficacy of chloro-substituted quinolines?
- Methodological Answer : Discrepancies often arise from:
- Test strains : Gram-positive vs. Gram-negative bacteria exhibit differential susceptibility .
- Compound solubility : Poor aqueous solubility (common with trichloro derivatives) may understate activity; use surfactants (e.g., Tween-80) to improve bioavailability .
- Assay protocols : Variations in agar dilution vs. broth microdilution methods impact MIC values .
Methodological Recommendations
Q. What experimental designs are optimal for studying the photophysical properties of this compound?
- Answer :
- UV-Vis spectroscopy : Measure absorbance (λmax) in solvents of varying polarity to assess solvatochromism .
- Fluorescence quenching : Titrate with metal ions (e.g., Hg²⁺) to evaluate sensing potential .
- Theoretical modeling : Compare experimental λmax with TD-DFT calculations for electronic transition validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
